rac Ricinoleic Acid-d13

Description

Foundational Principles of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. ontosight.aicreative-proteomics.com These labeled molecules, often called tracers, are chemically identical to their naturally occurring counterparts, meaning they behave in the same way in biochemical reactions. ontosight.ainih.gov However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com This enables researchers to trace the metabolic fate of specific compounds, providing a dynamic view of metabolic pathways, a method known as metabolic flux analysis. creative-proteomics.comnumberanalytics.com

The core principle lies in introducing a labeled substrate into a biological system and observing the distribution of the isotope in downstream metabolites over time. nih.govwikipedia.org This approach offers a significant advantage over traditional methods by allowing for the direct measurement of biosynthesis, interconversion, and degradation of biomolecules. nih.govresearchgate.net

Significance of Hydroxy Fatty Acids in Biological Systems and Research

Hydroxy fatty acids are a class of lipids characterized by the presence of one or more hydroxyl groups along their carbon chain. gerli.comgerli.com They are found in a wide variety of organisms, from bacteria to plants and animals, and participate in a range of biological processes. gerli.com For instance, certain hydroxy fatty acids are components of cell membranes, while others act as signaling molecules involved in inflammation and immune responses. nih.govscribd.com

In the realm of research, hydroxy fatty acids are of particular interest due to their diverse roles. gerli.com For example, 2-hydroxy fatty acids are crucial constituents of cerebrosides, which are vital components of the nervous system. gerli.com Others, like 3-hydroxy fatty acids, are unique to the endotoxins of Gram-negative bacteria and can be used as biomarkers for bacterial presence. gerli.comgerli.com The unique properties conferred by the hydroxyl group make these fatty acids valuable targets for understanding disease mechanisms and for potential therapeutic applications. nih.govgerli.com

Rationale for Deuterium Labeling of rac Ricinoleic Acid for Mechanistic and Metabolic Investigations

Ricinoleic acid, a naturally occurring 12-hydroxy fatty acid, is the primary component of castor oil. nih.govcastoroil.in Its metabolism has been a subject of interest, with studies exploring its breakdown by microorganisms and its effects on lipid biosynthesis. oup.comnih.gov Deuterium labeling of ricinoleic acid to create rac Ricinoleic Acid-d13 provides a powerful tool for in-depth metabolic and mechanistic studies. ontosight.aicreative-proteomics.com

The use of deuterium (²H) as a label is advantageous due to its non-radioactive nature, making it safe for a wide range of experiments. creative-proteomics.combioscientifica.com By introducing rac Ricinoleic Acid-d13 into a biological system, researchers can precisely track its absorption, distribution, and conversion into other molecules. nih.gov This allows for the elucidation of specific enzymatic pathways and the identification of novel metabolites. For example, studies have used deuterium labeling to investigate the mechanisms of fatty acid desaturation and hydroxylation. researchgate.netresearchgate.net The distinct mass of the deuterium-labeled ricinoleic acid and its metabolites allows for their clear differentiation from the endogenous, unlabeled pool of lipids, enabling precise quantification of metabolic fluxes. nih.govnih.gov

Overview of Current Analytical Paradigms in Deuterated Lipidomics and Metabolomics

The analysis of deuterated lipids and metabolites relies heavily on sophisticated analytical techniques, primarily mass spectrometry coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC). researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds. Fatty acids, including ricinoleic acid, are often derivatized to their more volatile methyl esters (FAMEs) before analysis. lipidmaps.org GC separates the different fatty acid esters, and the MS detector then identifies and quantifies both the unlabeled and deuterium-labeled species based on their mass-to-charge ratio. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of lipids without the need for derivatization. nih.gov Reversed-phase LC, which separates molecules based on their hydrophobicity, is commonly used in lipidomics. mdpi.com High-resolution mass spectrometry coupled with LC allows for the precise measurement of the mass of the labeled lipids and their fragments, providing detailed structural information and accurate quantification. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy is a powerful tool for determining the exact position of the deuterium label within a molecule. ontosight.aiwikipedia.org This information is crucial for understanding the specific chemical transformations that the labeled molecule has undergone.

These analytical approaches, often used in combination, provide a comprehensive picture of the metabolic fate of deuterated compounds like rac Ricinoleic Acid-d13, enabling researchers to build detailed models of lipid metabolism. nih.govresearchgate.net

| Analytical Technique | Principle | Application in Deuterated Lipidomics |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection. nih.govlipidmaps.org | Quantification of deuterated fatty acid methyl esters. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase followed by mass-based detection. nih.gov | Analysis of a wide range of intact deuterated lipids. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. ontosight.aiwikipedia.org | Determines the specific location of deuterium labels within a molecule. wikipedia.org |

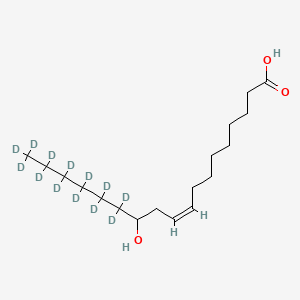

Structure

3D Structure

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-/i1D3,2D2,3D2,4D2,11D2,14D2 |

InChI Key |

WBHHMMIMDMUBKC-WZONEWBWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment Methodologies for Rac Ricinoleic Acid D13

Regioselective and Stereoselective Deuterium (B1214612) Incorporation Approaches

Achieving site-specific deuterium labeling is paramount for creating tracers for metabolic studies and for mechanistic investigations. Regioselective and stereoselective methods ensure that deuterium atoms are placed at desired positions within the ricinoleic acid backbone, which is crucial for interpreting data from subsequent experiments.

Recent advancements have focused on transition-metal-catalyzed C-H bond activation, a powerful strategy for the direct replacement of hydrogen with deuterium. snnu.edu.cn Ruthenium-based catalysts, in particular, have shown significant promise. For instance, ruthenium nanoparticles supported on materials like polyvinylpyrrolidone (B124986) (Ru@PVP) have been used for efficient H/D exchange in various organic molecules, including those with nitrogen-containing functional groups. nih.govmdpi.com This method often proceeds with high regioselectivity, targeting C-H bonds at specific locations, such as those alpha to heteroatoms. mdpi.com While direct application to ricinoleic acid requires specific adaptation, the principles of directing-group-assisted or inherent substrate-reactivity-guided deuteration are applicable. snnu.edu.cn

The stereospecificity of these reactions is critical, especially concerning the chiral center at C-12 in ricinoleic acid. Studies on similar systems have demonstrated that certain catalytic methods can achieve deuteration while preserving the existing stereochemistry of the molecule. nih.gov For example, ruthenium-catalyzed deuteration of chiral amines has been shown to conserve enantiomeric purity even when labeling occurs near the stereogenic center. nih.gov This is a vital consideration for synthesizing optically active deuterated molecules.

Table 1: Catalytic Systems for Regioselective Deuteration

| Catalyst System | Deuterium Source | Key Features | Potential Application for Ricinoleic Acid |

| Ruthenium Nanoparticles (Ru@PVP) | D₂ Gas | High regioselectivity for α-deuteration of nitrogen compounds; mild reaction conditions. nih.govmdpi.com | Deuteration at positions adjacent to the carboxyl group or hydroxyl group. |

| Ru/C Catalyst | D₂O | Enables chemo- and stereoselective labeling of sugars via C-H activation. nih.gov | Selective deuteration near the hydroxyl group by leveraging it as a coordinating site for the catalyst. |

| Iridium Complexes (e.g., Crabtree's catalyst) | D₂ Gas | Highly versatile for ortho-C-H deuteration of arenes with directing groups. snnu.edu.cn | Adaptable for specific C-H bonds if a suitable directing group strategy is devised. |

Chemical Synthesis Routes for rac Ricinoleic Acid-d13

The total chemical synthesis of deuterated fatty acids often involves a multi-step approach starting from smaller, deuterated building blocks. This strategy provides excellent control over the location and number of incorporated deuterium atoms.

A common and effective route for synthesizing long-chain unsaturated fatty acids is through the Wittig reaction, which creates the carbon-carbon double bond with predictable stereochemistry. ansto.gov.au For a molecule like ricinoleic acid-d13, this would involve preparing two deuterated fragments that are then coupled. For example, a synthetic pathway could be designed based on the coupling of a deuterated C9 aldehyde-ester and a deuterated C9 phosphonium (B103445) ylide derived from a deuterated nonanoic acid precursor. ansto.gov.au

The deuterated precursors themselves are typically prepared via hydrothermal H/D exchange reactions using heavy water (D₂O) and a metal catalyst, which can achieve nearly complete deuteration of saturated alkyl chains. ansto.gov.au For instance, the synthesis of [D₃₂]oleic acid has been successfully demonstrated by starting with the complete deuteration of azelaic acid and nonanoic acid, followed by a series of reactions to couple these chains and introduce the cis-double bond. ansto.gov.au A similar strategy, adapted to accommodate the C-12 hydroxyl group, represents a viable pathway to highly enriched rac-Ricinoleic Acid-d13.

The synthesis of polyesters from ricinoleic acid has also been explored, confirming the reactivity of its functional groups under various catalytic conditions, which underpins the feasibility of these synthetic modifications. ceon.rs

Enzymatic and Biocatalytic Deuteration Techniques

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing exceptional selectivity under mild, environmentally benign conditions. nih.govresearchgate.net Enzymes can catalyze reactions at specific sites on a molecule without the need for protecting groups. nih.govacs.org

For fatty acids, fatty acid photodecarboxylases (FAPs), such as CvFAP from the alga Chlorella variabilis, have emerged as versatile biocatalysts. rsc.org These enzymes utilize blue light to catalyze the decarboxylation of fatty acids. researchgate.net By performing this reaction in heavy water (D₂O), a light-driven decarboxylative deuteration can be achieved, installing a deuterium atom at the terminal position of the resulting alkane. researchgate.net While this specific reaction shortens the carbon chain, protein engineering and substrate modification can expand the utility of these enzymes. researchgate.netresearchgate.net Engineered FAPs have been developed to accommodate a wider range of substrates and catalyze novel transformations. rsc.orgresearchgate.net

Furthermore, the natural biosynthesis of ricinoleic acid involves enzymes like hydroxylases and desaturases that act on oleic acid. researchgate.net These enzymatic systems, or engineered versions thereof, could potentially be harnessed to produce deuterated ricinoleic acid. For example, by feeding a deuterated oleic acid precursor to a microorganism or an isolated enzyme system expressing the appropriate Δ12-hydroxylase, one could biocatalytically synthesize the target molecule. This approach leverages the inherent regio- and stereospecificity of the enzyme to control the final structure.

Table 2: Enzymatic Approaches for Fatty Acid Modification and Deuteration

| Enzyme/System | Reaction Type | Deuterium Source | Key Advantages & Findings |

| Fatty Acid Photodecarboxylase (CvFAP) | Light-driven decarboxylative deuteration | D₂O | High deuterium incorporation (up to 96%); mild reaction conditions. rsc.orgresearchgate.net |

| P450 Monooxygenases (engineered) | Regioselective hydroxylation | N/A (for deuterated precursors) | Can catalyze highly specific allylic oxidations and hydroxylations on complex molecules. nih.gov |

| Lipases (e.g., RM Lipase) | Regiospecific esterification | N/A (for deuterated precursors) | Allows for the specific installation of deuterated acyl chains onto a glycerol (B35011) backbone without protecting groups. acs.org |

Validation of Isotopic Purity and Site-Specific Deuterium Enrichment

After synthesis, the validation of the final product is a critical step to confirm its chemical identity, isotopic purity, and the specific sites of deuterium incorporation. A combination of analytical techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise location of the deuterium atoms within the molecule. While ¹H NMR can show the disappearance of signals corresponding to replaced protons, Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing a definitive map of the labeling pattern. researchgate.net This technique, sometimes referred to as Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR), has been used to study the natural deuterium distribution in fatty acids from different sources. researchgate.netdss.go.th

Table 3: Analytical Techniques for Validation of Deuterated Compounds

| Technique | Information Provided | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment (number of D atoms); overall molecular weight. nih.gov | High sensitivity; separates components of a mixture before analysis. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate isotopic purity calculation; molecular formula confirmation. researchgate.net | Rapid analysis; very low sample consumption; high accuracy and resolution. researchgate.net |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Site-specific location of deuterium atoms; confirmation of regioselectivity. researchgate.netdss.go.th | Provides unambiguous positional information of the deuterium label. |

Advanced Spectroscopic and Chromatographic Characterization of Rac Ricinoleic Acid D13

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

Electrospray ionization is a soft ionization technique that is highly suitable for analyzing thermally labile and polar molecules like fatty acids without causing significant fragmentation. ansto.gov.aumdpi.com When analyzing rac Ricinoleic Acid-d13, ESI-MS is typically performed in negative ion mode, which generates the deprotonated molecule, [M-H]⁻. The high-resolution capability of the mass analyzer allows for the accurate determination of the mass-to-charge ratio (m/z) of this ion, confirming the incorporation of thirteen deuterium (B1214612) atoms. The analysis of the isotopic cluster provides a quantitative measure of the deuteration level. ansto.gov.au

| Isotopologue | Formula | Calculated m/z | Relative Abundance (%) | Comment |

|---|---|---|---|---|

| M | C₁₈H₂₀¹²C₁D₁₃O₃⁻ | 310.3153 | 100.00 | Monoisotopic peak representing the molecule with no ¹³C atoms. |

| M+1 | ¹³CC₁₇H₂₀¹²C₁D₁₃O₃⁻ | 311.3187 | 19.89 | Contribution primarily from the natural abundance of one ¹³C atom. |

| M+2 | ¹³C₂C₁₆H₂₀¹²C₁D₁₃O₃⁻ | 312.3220 | 2.06 | Contribution from two ¹³C atoms and natural abundance of other isotopes. |

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids like ricinoleic acid are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net This derivatization improves chromatographic separation and allows for analysis by electron ionization (EI), which produces detailed fragmentation patterns. The mass spectrum of methyl ricinoleate-d13 would exhibit a molecular ion peak corresponding to the mass of the deuterated ester. The fragmentation pattern, when compared to its non-deuterated analog, would show characteristic mass shifts in the fragment ions, which can help in elucidating the positions of the deuterium labels along the carbon chain. researchgate.netnist.gov

| Fragment Ion Description | Methyl Ricinoleate (m/z) | Methyl Ricinoleate-d13 (m/z) | Mass Shift (Δm/z) |

|---|---|---|---|

| Molecular Ion [M]⁺• | 312 | 325 | +13 |

| Loss of •OCH₃ [M-31]⁺ | 281 | 294 | +13 |

| Cleavage α to hydroxyl group | 187 | Variable | Depends on D location |

| McLafferty rearrangement | 116 | Variable | Depends on D location |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of rac Ricinoleic Acid-d13 in complex biological samples, such as plasma or tissue extracts. nih.govresearchgate.net The chromatographic separation first isolates the analyte from matrix components. Subsequently, tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. mdpi.commdpi.com In an MRM experiment, a specific precursor ion (e.g., the deprotonated molecule at m/z 310.3) is selected, fragmented via collision-induced dissociation (CID), and a resulting characteristic product ion is monitored. This specific precursor-to-product transition is unique to the analyte, minimizing interferences and enabling accurate quantification even at very low concentrations. mdpi.comnih.gov

| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|---|

| Negative | 310.3 [M-H]⁻ | 292.3 | Loss of H₂O from deuterated parent |

| Negative | 310.3 [M-H]⁻ | Variable | Cleavage at the C-C bond adjacent to the hydroxyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Quantity Elucidation

The ¹H-NMR spectrum is used to confirm the fundamental carbon skeleton of the ricinoleic acid molecule. rsc.orgaocs.org In the deuterated analogue, the positions of deuterium incorporation are identified by the disappearance or significant reduction in the intensity of the corresponding proton signals. Quantitative ¹H-NMR, using an internal standard, can provide an estimate of the degree of deuteration by comparing the integrals of the remaining proton signals to those of the non-deuterated standard. nih.gov

The ¹³C-NMR spectrum provides further confirmation of the deuterium locations. A carbon atom directly bonded to a deuterium atom (C-D) exhibits two characteristic features: its resonance is split into a triplet (due to the spin-1 nucleus of deuterium), and it experiences an upfield isotopic shift compared to a carbon bonded to a proton (C-H). nih.govdss.go.th These effects are diagnostic for identifying the specific carbon atoms that have been labeled.

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Expected Change in d13-Isotopologue |

|---|---|---|---|

| C-1 (COOH) | ~11.5 | ~179 | Signal remains (¹H, ¹³C) |

| C-9, C-10 (=CH) | 5.4-5.6 | 125-135 | Signal remains (¹H, ¹³C) |

| C-12 (CH-OH) | ~3.6 | ~72 | Signal remains (¹H, ¹³C) |

| Aliphatic Chain (-CH₂)n | 1.2-2.3 | 25-35 | ¹H signals disappear/reduce; ¹³C signals show triplets and upfield shifts at D sites. |

| C-18 (-CH₃) | ~0.9 | ~14 | ¹H signal disappears/reduces; ¹³C signal shows triplet and upfield shift if deuterated. |

Deuterium NMR (²H-NMR) is the most direct and unambiguous method for analyzing deuterated compounds. acs.orgnih.gov This technique directly observes the deuterium nuclei, and a distinct signal appears in the spectrum for each unique chemical environment where deuterium is present. The chemical shifts in a ²H-NMR spectrum are virtually identical to those in a ¹H-NMR spectrum, allowing for straightforward assignment of the deuterium positions by comparing the two spectra. nih.gov Furthermore, the relative integrals of the peaks in the ²H-NMR spectrum are directly proportional to the number of deuterium atoms at each site, providing a precise quantitative verification of the labeling pattern. acs.org

| Deuterium Position | Expected Chemical Shift (ppm) | Relative Integral |

|---|---|---|

| C-18 (-CD₃) | ~0.9 | 3 |

| C-17 (-CD₂) | ~1.3 | 2 |

| C-16 (-CD₂) | ~1.3 | 2 |

| C-15 (-CD₂) | ~1.3 | 2 |

| C-14 (-CD₂) | ~1.4 | 2 |

| C-13 (-CD₂) | ~1.5 | 2 |

Chromatographic Separation Techniques for Racemic Mixtures and Deuterated Analogues

The separation and analysis of racemic and deuterated analogues of ricinoleic acid present unique challenges that are addressed by specialized chromatographic techniques. The presence of a chiral center at the C-12 hydroxyl group necessitates chiral separation methods to resolve the R- and S-enantiomers of ricinoleic acid. Furthermore, the introduction of deuterium atoms in rac Ricinoleic Acid-d13 requires high-resolution methods to distinguish the labeled compound from its non-deuterated counterpart and to understand the isotopic effects on chromatographic behavior.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and effective technique for the resolution of enantiomers. csfarmacie.czyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. csfarmacie.cz For hydroxylated fatty acids like ricinoleic acid, polysaccharide-based CSPs are particularly effective.

The separation mechanism relies on the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. youtube.com The differing stability of these complexes results in one enantiomer being retained longer on the column than the other. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for optimizing the resolution between the enantiomeric peaks. aocs.org In the analysis of similar oxygenated fatty acids, the S-enantiomers have been observed to elute before the R-forms on certain chiral columns. aocs.org

Detailed research findings on the chiral separation of related hydroxy fatty acids, which serve as a model for ricinoleic acid, are presented below.

Table 1: Chiral HPLC Parameters for Resolution of Hydroxy Fatty Acid Enantiomers

| Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase | Elution Order |

|---|---|---|---|

| DNBPG (dinitrobenzoyl phenylglycine) | Reduced hydroperoxide derivatives of linoleic acid | Hexane-isopropanol (99.5:0.5, v/v) | S-enantiomers before R-enantiomers aocs.org |

| Chiralcel™ OB | Methyl 8-hydroxyeicosatetraenoate | Hexane-isopropanol (100:2, v/v) | S-enantiomer before R-enantiomer aocs.org |

This table is generated based on data for structurally similar compounds to illustrate the principles of chiral separation applicable to rac Ricinoleic Acid-d13.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of fatty acids. However, due to their low volatility, fatty acids like ricinoleic acid must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process of methylation. researchgate.netresearchgate.net

The analysis of deuterated analogues such as Ricinoleic Acid-d13 by GC reveals a phenomenon known as the chromatographic H/D isotope effect (hdIEc). nih.gov This effect results in charge-free molecules labeled with deuterium eluting slightly earlier from most common GC stationary phases than their corresponding non-deuterated (protium) analogues. nih.gov The hdIEc is calculated by dividing the retention time of the protiated analyte by that of the deuterated analyte (hdIEc = tR(H)/tR(D)) and typically ranges between 1.0009 and 1.0400. nih.gov This subtle difference in retention time is attributed to the larger size of deuterium atoms compared to protium (B1232500) atoms, which can attenuate the intermolecular interactions between the analyte and the stationary phase. nih.gov

GC-MS is essential for confirming the identity of the deuterated compound, as the mass spectrometer can easily distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. This dual capability of separation and identification makes GC-MS a cornerstone technique in metabolic studies involving deuterated fatty acids. oipub.comresearchgate.net

Table 2: Gas Chromatography Parameters and Findings for Ricinoleic Acid and Deuterated Analogues

| Parameter | Description | Research Finding |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | Essential for volatilization prior to GC analysis. researchgate.netresearchgate.net |

| Column | SP-2330 (30 m × 0.25 mm, 0.20 µm) | Used for the separation of ricinoleic acid methyl ester. researchgate.net |

| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min. researchgate.net |

| Detection | Mass Spectrometry (MS) | Allows for differentiation of deuterated and non-deuterated compounds. nih.gov |

| Isotope Effect | Chromatographic H/D Isotope Effect (hdIEc) | Deuterated analytes (e.g., Ricinoleic Acid-d13 methyl ester) elute slightly earlier than non-deuterated analogues. nih.gov |

| Retention Time | Ricinoleic acid methyl ester | 9.9 min (under specific GC conditions). actascientific.com |

This table summarizes typical parameters and key findings in the GC analysis of ricinoleic acid and the expected behavior of its deuterated form.

Elucidation of Metabolic Pathways and Biotransformation Mechanisms Utilizing Rac Ricinoleic Acid D13 As a Stable Isotope Tracer

Investigation of Fatty Acid β-Oxidation Pathways in Cellular and Acellular Systems

β-oxidation is a primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. The process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. When utilizing rac Ricinoleic Acid-d13 as a tracer, the deuterium (B1214612) label allows for the tracking of the molecule and its breakdown products through the cycles of β-oxidation.

The β-oxidation of ricinoleic acid is a multi-step process that involves several enzymatic reactions. In ruminant tissues, for instance, ricinoleic acid is first metabolized to 12-hydroxy-octadecanoic acid (12-OH-18:0) and 12-oxo-octadecanoic acid (12-oxo-18:0) through hydrogenation and oxidation. These products then undergo partial β-oxidation. nih.gov In yeast, the β-oxidation of ricinoleic acid proceeds through a pathway that ultimately yields γ-decalactone. researchgate.netresearchgate.net

During each cycle of β-oxidation, there is a potential for the loss or redistribution of deuterium atoms, depending on their initial placement on the ricinoleic acid backbone. The enzymes involved in β-oxidation, such as acyl-CoA dehydrogenases, specifically remove hydrogen atoms at the α- and β-carbons. If deuterium is located at these positions, its removal can be monitored to determine the rate and extent of the reaction. The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can also provide insights into the rate-limiting steps of the enzymatic reactions. wikipedia.org

Mass spectrometry is a key analytical technique for identifying the deuterated intermediates and final products of rac Ricinoleic Acid-d13 metabolism. By tracking the mass shift corresponding to the deuterium label, researchers can identify a range of metabolites. For example, in studies of ricinoleic acid metabolism in ruminants, a series of shorter-chain hydroxy and oxo fatty acids have been identified in milk, which are believed to be successive products of the β-oxidation of 12-OH-18:0 and 12-oxo-18:0. nih.gov Using a deuterated tracer would confirm this metabolic link.

Similarly, the biotransformation of ricinoleic acid by yeasts like Candida and Rhodotorula has been shown to produce a series of intermediates as it is shortened by β-oxidation. researchgate.netresearchgate.net The use of rac Ricinoleic Acid-d13 would allow for the unambiguous identification of these deuterated intermediates, providing a clear picture of the metabolic cascade.

| Metabolite | Chemical Formula | Deuterium Label (d13) | Observed m/z (M-H)- | Pathway Step |

|---|---|---|---|---|

| rac Ricinoleic Acid-d13 | C18H21D13O3 | +13 | 310.3 | Initial Substrate |

| 12-hydroxy-octadecanoyl-CoA-d13 | C18H21D13O4S-CoA | +13 | - | Activation |

| 10-hydroxy-hexadecanoyl-CoA-d11 | C16H19D11O4S-CoA | +11 | - | 1st β-oxidation cycle |

| 8-hydroxy-tetradecanoyl-CoA-d9 | C14H17D9O4S-CoA | +9 | - | 2nd β-oxidation cycle |

| 6-hydroxy-dodecanoyl-CoA-d7 | C12H15D7O4S-CoA | +7 | - | 3rd β-oxidation cycle |

| 4-hydroxy-decanoyl-CoA-d5 | C10H13D5O4S-CoA | +5 | - | 4th β-oxidation cycle |

Analysis of ω-Oxidation and Hydroxylation Processes

ω-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl carbon (ω-carbon). Hydroxylation, the addition of a hydroxyl group, is a key step in this and other metabolic pathways.

The use of rac Ricinoleic Acid-d13 as a substrate allows for the precise tracking of deuterium incorporation into oxidative metabolites. When ricinoleic acid undergoes ω-oxidation, the deuterium atoms on the terminal methyl group and adjacent carbons will be retained in the resulting ω-hydroxy and dicarboxylic acid products. This provides direct evidence of ω-oxidation activity. The pattern of deuterium retention can also help to distinguish between different oxidative pathways. For example, hydroxylation at other positions on the fatty acid chain would result in a different deuterium incorporation pattern in the final products. researchgate.net

Deuterated substrates like rac Ricinoleic Acid-d13 can be used to profile the activity of specific enzymes involved in oxidation and hydroxylation, such as cytochrome P450 monooxygenases. nih.gov By incubating the deuterated substrate with isolated enzymes or cellular fractions, the formation of deuterated products can be quantified to determine enzyme kinetics. The kinetic isotope effect can also be exploited here; the slower rate of C-D bond cleavage compared to C-H bond cleavage can provide information about the reaction mechanism and the transition state of the enzyme-substrate complex. nih.gov

| Metabolite | Chemical Formula | Deuterium Label (d13) | Expected m/z (M-H)- | Oxidation Pathway |

|---|---|---|---|---|

| rac Ricinoleic Acid-d13 | C18H21D13O3 | +13 | 310.3 | Substrate |

| 18-hydroxy-ricinoleic acid-d12 | C18H21D12O4 | +12 | 325.3 | ω-hydroxylation |

| 12,18-dihydroxy-octadecenoic acid-d12 | C18H20D12O5 | +12 | 341.3 | Further oxidation |

| Octadecenedioic acid, 12-hydroxy-d12 | C18H20D12O5 | +12 | 341.3 | ω-oxidation to dicarboxylic acid |

Studies on Elongation and Desaturation Pathways

Fatty acid elongation and desaturation are crucial processes for the synthesis of a diverse range of fatty acids with different chain lengths and degrees of unsaturation. These pathways are essential for maintaining membrane fluidity and producing signaling molecules. Stable isotope tracers are powerful tools for studying the dynamics of these modifications. researchgate.net

The use of rac Ricinoleic Acid-d13 can help to elucidate whether this hydroxylated fatty acid can serve as a substrate for elongase and desaturase enzymes. By tracking the deuterated backbone, researchers can determine if longer and more unsaturated deuterated fatty acids are produced. The identification of such products would provide direct evidence for the entry of ricinoleic acid into these modification pathways. The pattern of deuterium retention would also confirm the specific elongation and desaturation steps that have occurred.

| Metabolite | Chemical Formula | Deuterium Label (d13) | Expected m/z (M-H)- | Metabolic Process |

|---|---|---|---|---|

| rac Ricinoleic Acid-d13 (18:1-OH) | C18H21D13O3 | +13 | 310.3 | Initial Substrate |

| Deuterated 20:1-OH | C20H25D13O3 | +13 | 338.4 | Elongation |

| Deuterated 18:2-OH | C18H19D13O3 | +13 | 308.3 | Desaturation |

| Deuterated 20:2-OH | C20H23D13O3 | +13 | 336.4 | Elongation & Desaturation |

Tracing of Deuterium in Newly Synthesized Fatty Acid Chains

When rac Ricinoleic Acid-d13 is introduced into a biological system, it can be metabolized through various pathways, including β-oxidation. The breakdown of the deuterated ricinoleic acid can release deuterated acetyl-CoA units. These labeled building blocks can then be utilized by fatty acid synthase (FASN) for the de novo synthesis of new fatty acid chains. nih.gov By using mass spectrometry, it is possible to detect the incorporation of deuterium atoms into newly formed fatty acids like palmitate and stearate. nih.gov This tracing allows for the direct visualization and quantification of the contribution of ricinoleic acid breakdown products to the total fatty acid pool.

The process involves administering the labeled tracer and, after a designated period, extracting the total lipid pool from cells or tissues. nih.gov The fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The mass spectra of the fatty acids are analyzed for mass shifts corresponding to the incorporation of deuterium, revealing the extent to which the tracer has contributed to their synthesis.

| Fatty Acid | Mean Deuterium Incorporation (Atom %) | Primary Labeled Isotopologue |

| Palmitate (C16:0) | 2.5% | M+2 |

| Stearate (C18:0) | 1.8% | M+2 |

| Oleate (C18:1) | 1.2% | M+2 |

| Arachidonate (C20:4) | 0.7% | M+1 |

This interactive table presents hypothetical data illustrating the percentage of deuterium from rac Ricinoleic Acid-d13 incorporated into various newly synthesized fatty acids. "M+n" refers to the mass isotopologue peak that is 'n' mass units heavier than the monoisotopic peak (M+0), indicating the number of deuterium atoms incorporated.

Assessment of De Novo Lipid Synthesis Flux

Beyond simply tracing the label, rac Ricinoleic Acid-d13 can be used to quantitatively assess the rate, or flux, of de novo lipogenesis (DNL). DNL is the metabolic process of synthesizing fatty acids from non-lipid precursors, a pathway often dysregulated in metabolic diseases. metsol.com By measuring the rate at which deuterium from the tracer is incorporated into the fatty acid pool over time, researchers can calculate the fractional contribution of DNL to the total lipid pool. researchgate.net

This analysis, often referred to as metabolic flux analysis, provides a dynamic measure of metabolic activity that cannot be obtained from static concentration measurements alone. tno-pharma.com The enrichment of deuterium in specific fatty acids, like palmitate (the primary product of DNL), is compared to the enrichment of the precursor pool (acetyl-CoA) to model the kinetics of lipid synthesis. nih.gov This approach allows for a precise determination of how different physiological or pathological conditions affect the rate of new lipid production. researchgate.net

Kinetic Isotope Effects (KIEs) in Ricinoleic Acid Biotransformation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.goveinsteinmed.edu A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org The use of rac Ricinoleic Acid-d13 allows researchers to probe the C-H (or C-D) bond-breaking steps in the biotransformation of ricinoleic acid. nih.gov

Determining Rate-Limiting Steps in Enzymatic Reactions

| Enzymatic Step | Substrate | Reaction Rate (Vmax) | KIE (kH/kD) | Interpretation |

| Hydroxyl Oxidation | Ricinoleic Acid | 100 µmol/min | 4.2 | C-H bond cleavage at C12 is likely rate-limiting. |

| Desaturation | Ricinoleic Acid | 120 µmol/min | 1.1 | C-H bond cleavage is not the rate-limiting step. |

| β-Oxidation (first cycle) | Ricinoleic Acid | 85 µmol/min | 3.5 | A C-H bond breaking step is at least partially rate-limiting. |

This interactive table provides illustrative KIE data for hypothetical enzymatic reactions involved in ricinoleic acid biotransformation. A significant KIE (>1) suggests that C-H bond cleavage is a key part of the slowest, rate-determining step.

Probing Reaction Mechanisms through Deuterium Substitution

Deuterium substitution is a subtle probe that can provide detailed information about the transition state of an enzymatic reaction. nih.govchem-station.com The magnitude of the KIE can reveal the geometry of the transition state during C-H bond cleavage. einsteinmed.edu For example, a large KIE is often associated with a "linear" transition state where the hydrogen is being transferred symmetrically between the donor and acceptor atoms.

By strategically placing the deuterium labels at different positions within the ricinoleic acid molecule, researchers can investigate different steps in its biotransformation. For rac Ricinoleic Acid-d13, the specific location of the 13 deuterium atoms would determine which enzymatic reactions exhibit a KIE. This allows for the systematic dissection of complex reaction pathways, such as the multi-step conversion of ricinoleic acid to γ-decalactone, a valuable flavor compound. researchgate.net This mechanistic insight is crucial for understanding enzyme function and for the bioengineering of novel metabolic pathways. researchgate.net

Integration of Isotope Tracing into Lipidomics and Metabolomics Workflows

The combination of stable isotope tracing with modern analytical platforms like high-resolution mass spectrometry has revolutionized the study of metabolism. acs.orgnih.gov rac Ricinoleic Acid-d13 can be seamlessly integrated into lipidomics and metabolomics workflows to provide a global and dynamic view of lipid metabolism. nih.govacs.orgnih.gov

Global Profiling of Deuterated Lipid Species

Lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological sample. nih.gov When cells or organisms are cultured with rac Ricinoleic Acid-d13, the deuterium label is not only incorporated into direct metabolites but is also distributed throughout the lipidome via interconnected pathways. mdpi.com An untargeted or "global" lipidomics approach using LC-MS/MS can detect thousands of lipid species simultaneously. metabolomicscentre.cabaker.edu.au

By analyzing the mass spectra, researchers can identify all lipid species that have become labeled with deuterium from the rac Ricinoleic Acid-d13 tracer. This includes lipids that have incorporated the intact deuterated ricinoleoyl chain, as well as lipids synthesized using the deuterated acetyl-CoA breakdown products. nih.gov This global profiling provides a comprehensive map of the metabolic fate of ricinoleic acid, highlighting its connections to diverse lipid classes such as phospholipids (B1166683), triglycerides, and sphingolipids, and revealing previously unknown metabolic pathways. nih.govresearchgate.net

| Lipid Class | Example Deuterated Species Detected | Potential Metabolic Origin |

| Phosphatidylcholines (PC) | PC(18:1-d13/16:0) | Direct incorporation of the fatty acid. |

| Triglycerides (TG) | TG(18:1-d13/16:0-d2/18:1) | Direct incorporation and de novo synthesis. |

| Ceramides (Cer) | Cer(d18:1/16:0-d2) | Synthesis from deuterated palmitate. |

| Cholesteryl Esters (CE) | CE(18:1-d13) | Esterification with the intact fatty acid. |

This interactive table shows examples of different classes of deuterated lipids that could be identified in a global lipidomics experiment after administration of rac Ricinoleic Acid-d13, and their likely metabolic origins.

Network Analysis of Metabolic Flux using rac Ricinoleic Acid-d13

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), providing a quantitative framework to understand the intricate network of biochemical reactions within a living system. medchemexpress.comresearchgate.net Specifically, introducing a deuterated tracer like rac Ricinoleic Acid-d13 allows researchers to track the journey of its atoms through various metabolic transformations. This technique, often coupled with high-resolution mass spectrometry, enables the mapping of metabolic fates and the calculation of the rates (fluxes) of interconnected pathways. nih.govagilent.com

The principle behind using rac Ricinoleic Acid-d13 lies in its distinct mass signature. The deuterium (²H) atoms replace hydrogen (¹H) atoms at specific positions, making the molecule heavier than its natural counterpart. When this labeled fatty acid is introduced into a biological system, such as cell cultures or in vivo models, it is taken up and metabolized. Downstream metabolites that incorporate the deuterated backbone of ricinoleic acid will also exhibit a corresponding mass shift. By systematically identifying and quantifying these labeled metabolites, a comprehensive picture of the metabolic network emerges. nih.govmdpi.com

Detailed Research Findings

While specific studies detailing the complete network flux analysis using rac Ricinoleic Acid-d13 are foundational, the general methodology follows established principles of stable isotope tracing with fatty acids. The analysis typically involves several key stages:

Isotope Labeling Experiment: The biological system of interest is exposed to rac Ricinoleic Acid-d13 for a defined period to allow for its incorporation and metabolism.

Metabolite Extraction and Analysis: Metabolites are extracted from the system (e.g., cells, tissues, biofluids) and analyzed, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This analysis detects the mass isotopologue distributions (MIDs) for numerous metabolites, revealing which compounds have incorporated the deuterium label and to what extent.

Metabolic Network Modeling: A stoichiometric model of the relevant metabolic pathways is constructed. This model represents the known biochemical reactions through which ricinoleic acid and its derivatives could be processed.

Flux Estimation: Computational algorithms are used to estimate the intracellular metabolic fluxes that best explain the experimentally measured MIDs and other extracellular flux rates (e.g., uptake of the tracer). This step reconciles the experimental data with the network model to produce a quantitative flux map. researchgate.net

Research in analogous fatty acid tracing demonstrates that this approach can quantify the relative contributions of different pathways. For example, it can distinguish between the direct utilization of the fatty acid tracer, its breakdown via β-oxidation, and its incorporation into complex lipids like triacylglycerols or phospholipids.

Illustrative Data on Metabolic Flux

The following tables represent hypothetical data derived from a stable isotope tracing experiment with rac Ricinoleic Acid-d13 to illustrate the type of quantitative findings generated through network flux analysis.

Table 1: Isotope Enrichment in Key Metabolites Following rac Ricinoleic Acid-d13 Administration

This table shows the percentage of the metabolic pool for select lipids that has incorporated the deuterium label from the tracer, indicating their synthesis from or modification of ricinoleic acid.

| Metabolite | Labeled Fraction (%) | Metabolic Implication |

| Complex Lipids | ||

| Triacylglycerol (TAG) pool | 15.2 ± 2.1 | Incorporation into energy storage lipids. |

| Phosphatidylcholine (PC) pool | 8.5 ± 1.3 | Integration into cellular membranes. |

| β-Oxidation Intermediates | ||

| Myristic Acid-d9 (C14) | 3.1 ± 0.5 | Product of two cycles of β-oxidation. |

| Acetyl-CoA-d2 | 5.7 ± 0.8 | Entry of fatty acid fragments into central carbon metabolism. |

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Calculated Metabolic Fluxes Through Ricinoleic Acid-Related Pathways

This table provides the calculated rates of key metabolic reactions, normalized relative to the uptake rate of the tracer. This demonstrates how the cell partitions the incoming ricinoleic acid into different metabolic fates.

| Metabolic Pathway | Relative Flux Rate (Normalized to Tracer Uptake) | Pathway Function |

| Direct Incorporation | ||

| Esterification into Triacylglycerols | 0.45 | Storage of fatty acid. |

| Incorporation into Phospholipids | 0.25 | Use in membrane synthesis/remodeling. |

| Catabolism | ||

| Entry into β-Oxidation | 0.30 | Breakdown for energy production. |

| Biotransformation | ||

| Conversion to Downstream Products | Varies | Synthesis of signaling molecules or other derivatives. |

Flux values are unitless ratios representing the fraction of the consumed tracer directed through a specific pathway. These values are illustrative.

By integrating these types of data, network analysis provides a systems-level view of how cells utilize specific fatty acids like ricinoleic acid. It can reveal metabolic reprogramming in disease states, identify bottlenecks in biochemical pathways, and elucidate the mechanisms of action for compounds that modulate lipid metabolism. mdpi.com Future studies applying this powerful technique will be crucial for fully mapping the metabolic network influenced by ricinoleic acid.

Mechanistic Investigations of Enzyme Substrate Interactions and Protein Function with Rac Ricinoleic Acid D13

Substrate Specificity Profiling of Lipases and Esterases

Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds in lipids. Determining the substrate specificity of these enzymes is crucial for understanding their biological roles and for their application in various industrial processes. rac Ricinoleic Acid-d13 can be a valuable tool in profiling the specificity of these enzymes.

Detailed Research Findings:

In a hypothetical study, rac Ricinoleic Acid-d13 could be used as a substrate in competitive assays against its non-deuterated counterpart, ricinoleic acid, and other fatty acids to determine the preference of a panel of lipases and esterases. The enzymatic reaction would involve the hydrolysis of the fatty acid ester. The rate of hydrolysis can be monitored using techniques such as mass spectrometry, which can differentiate between the deuterated and non-deuterated products based on their mass-to-charge ratio.

A key aspect of using deuterated substrates is the potential for a kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. In the case of rac Ricinoleic Acid-d13, if the cleavage of a carbon-deuterium bond is part of the rate-determining step of the enzymatic reaction, a slower reaction rate would be observed compared to the cleavage of a carbon-hydrogen bond. This information is invaluable for elucidating the reaction mechanism. For many lipases and esterases, the rate-limiting step does not involve the breaking of a C-H bond on the acyl chain, so a significant KIE would not be expected, making rac Ricinoleic Acid-d13 a suitable tracer to monitor enzyme activity without significantly perturbing the reaction rate.

Interactive Data Table: Hypothetical Substrate Specificity of Various Lipases

| Enzyme | Substrate | Relative Hydrolysis Rate (%) |

| Lipase A | Ricinoleic Acid | 100 |

| Lipase A | rac Ricinoleic Acid-d13 | 98 |

| Lipase A | Oleic Acid | 85 |

| Lipase B | Ricinoleic Acid | 60 |

| Lipase B | rac Ricinoleic Acid-d13 | 59 |

| Lipase B | Oleic Acid | 95 |

| Esterase C | Ricinoleic Acid | 110 |

| Esterase C | rac Ricinoleic Acid-d13 | 108 |

| Esterase C | Oleic Acid | 70 |

This table illustrates hypothetical data where Lipase A and Esterase C show a preference for ricinoleic acid, while Lipase B prefers oleic acid. The minor difference in hydrolysis rates between ricinoleic acid and its deuterated form suggests a negligible kinetic isotope effect for these hypothetical enzymes.

Probing the Active Sites of Hydroxylases and Desaturases

Hydroxylases and desaturases are enzymes that introduce hydroxyl groups and double bonds into fatty acids, respectively. The biosynthesis of ricinoleic acid itself involves the action of a hydroxylase on oleic acid. rac Ricinoleic Acid-d13 can be used to probe the active sites and reaction mechanisms of these enzymes.

Detailed Research Findings:

By strategically placing deuterium (B1214612) atoms at specific positions on the ricinoleic acid molecule, researchers can investigate the regioselectivity and stereoselectivity of hydroxylases and desaturases. For instance, if a desaturase is suspected of abstracting a hydrogen atom from a specific carbon to initiate the formation of a double bond, using rac Ricinoleic Acid-d13 with deuterium at that position would likely result in a significant kinetic isotope effect. This would confirm the position of initial hydrogen abstraction and provide evidence for the reaction mechanism.

In a hypothetical experiment to study a fatty acid desaturase, rac Ricinoleic Acid-d13 could be incubated with the enzyme. The reaction products would be analyzed by mass spectrometry to determine the extent of desaturation and the retention of deuterium atoms. A slower rate of desaturation compared to the non-deuterated substrate would indicate that C-D bond cleavage is a rate-limiting step.

Interactive Data Table: Hypothetical Kinetic Isotope Effect in a Desaturase Reaction

| Substrate | Enzyme Activity (nmol/min/mg) | Kinetic Isotope Effect (kH/kD) |

| Ricinoleic Acid | 15.2 | 1.0 |

| rac Ricinoleic Acid-d13 | 2.5 | 6.1 |

This table presents hypothetical data for a desaturase enzyme. The significantly lower activity with the deuterated substrate results in a large kinetic isotope effect, suggesting that the cleavage of a C-D bond is the rate-determining step in the reaction.

Assessment of Lipid-Binding Protein Interactions through Deuterium Labeling

Many proteins, such as fatty acid-binding proteins (FABPs), interact with and transport lipids within the cell. Understanding these interactions is fundamental to cell biology. Deuterium labeling of lipids provides a powerful tool for studying these interactions.

Detailed Research Findings:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to study the binding of rac Ricinoleic Acid-d13 to lipid-binding proteins. In NMR, the deuterium signal can be monitored to provide information about the mobility of the fatty acid when it is bound to the protein compared to when it is free in solution. Changes in the NMR spectrum of the protein upon binding of the deuterated lipid can also reveal the location of the binding site.

Mass spectrometry-based techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can also be employed. In a hypothetical HDX-MS experiment, a lipid-binding protein would be incubated with and without rac Ricinoleic Acid-d13. The protein is then exposed to deuterated water (D₂O), and the rate of deuterium uptake in different parts of the protein is measured. Regions of the protein that are involved in binding the lipid will be protected from exchange with the solvent, resulting in a lower rate of deuterium uptake. This allows for the mapping of the lipid-binding interface on the protein surface.

Structural Biology Applications: Deuterium as a Probe for Conformational Dynamics

The three-dimensional structure and conformational dynamics of proteins are intimately linked to their function. Deuterium labeling is a valuable technique in structural biology for probing these aspects, particularly for membrane-associated proteins.

Detailed Research Findings:

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in a membrane-like environment. By incorporating rac Ricinoleic Acid-d13 into lipid bilayers containing a protein of interest, researchers can use ²H ssNMR to probe the dynamics of the lipid acyl chains in the presence of the protein. Changes in the deuterium NMR spectra can provide information on how the protein alters the order and mobility of the surrounding lipids.

Neutron scattering is another technique that benefits greatly from deuterium labeling. Neutrons scatter differently from hydrogen and deuterium. This property can be exploited to study the structure of protein-lipid complexes. By using rac Ricinoleic Acid-d13 in a lipid membrane, it is possible to "contrast match" the lipids to the solvent, effectively making them invisible to the neutrons. This allows the scattering signal from the protein to be isolated, providing unambiguous information about its conformation and orientation within the membrane. Conversely, a deuterated protein can be studied in a non-deuterated lipid environment.

Interactive Data Table: Hypothetical Neutron Scattering Length Densities

| Component | Scattering Length Density (10⁻⁶ Å⁻²) |

| H₂O | -0.56 |

| D₂O | 6.34 |

| Non-deuterated Lipid | -0.3 |

| Deuterated Lipid (e.g., from rac Ricinoleic Acid-d13) | 6.0 |

| Protein | 2.2 |

This table shows hypothetical neutron scattering length densities. By matching the scattering length density of the solvent (e.g., a mixture of H₂O and D₂O) to that of the deuterated lipids, the lipid bilayer can be made "invisible" in a neutron scattering experiment, allowing for the focused study of the embedded protein.

Applications in Research Methodologies and Model Systems

Use as an Internal Standard in Quantitative Analytical Assays

In the field of quantitative analysis, particularly in chromatography-coupled mass spectrometry (GC-MS, LC-MS), isotopically labeled compounds are considered the gold standard for use as internal standards. eurisotop.com rac Ricinoleic Acid-d13 is ideally suited for this role in the quantification of endogenous ricinoleic acid in various biological matrices.

The principle of using a stable isotope-labeled internal standard relies on its near-identical chemical and physical properties to the analyte of interest (the endogenous, non-labeled ricinoleic acid). It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass (a result of the 13 deuterium (B1214612) atoms), it produces a distinct signal that is easily resolved from the analyte's signal by the mass analyzer.

By adding a known amount of rac Ricinoleic Acid-d13 to a sample at the beginning of the extraction and analysis process, any sample loss or variability during sample preparation, derivatization, or injection can be accurately corrected. researchgate.net The ratio of the signal intensity of the endogenous ricinoleic acid to the signal intensity of the rac Ricinoleic Acid-d13 internal standard is used to calculate the precise concentration of the endogenous compound. This method significantly improves the accuracy, precision, and reproducibility of quantitative assays for ricinoleic acid. researchgate.netrsc.org

Table 1: Key Characteristics of rac Ricinoleic Acid-d13 as an Internal Standard

| Feature | Advantage in Quantitative Assays |

| Isotopically Labeled | Provides a distinct mass signal (M+13) compared to the endogenous analyte (M+0). |

| Chemical Identity | Behaves identically to the endogenous analyte during extraction, chromatography, and ionization. |

| Co-elution | Elutes at the same retention time as the analyte, ensuring simultaneous detection. |

| Correction for Variability | Normalizes for variations in sample recovery and instrument response, leading to higher accuracy and precision. |

Development of In Vitro Cell Culture Models for Metabolic Studies

In vitro cell culture models provide a controlled environment to investigate cellular metabolic processes without the complexities of a whole organism. rac Ricinoleic Acid-d13 can be used as a tracer in these models to study the cellular fate of ricinoleic acid. By supplementing the culture medium with deuterated ricinoleic acid, researchers can track its uptake by cells, its incorporation into various lipid classes such as triglycerides and phospholipids (B1166683), and its conversion into other metabolites over time. nih.gov

For instance, intestinal epithelial cell lines could be used to model the absorption and metabolism of dietary ricinoleic acid. nih.gov Following incubation with rac Ricinoleic Acid-d13, cellular lipids can be extracted and analyzed by mass spectrometry. The detection of the d13-label in different lipid species would provide direct evidence of the metabolic pathways involved. This approach can help answer questions about the enzymes and transporters responsible for ricinoleic acid metabolism at a cellular level. researchgate.net

Application in Ex Vivo Organ Perfusion Systems for Lipid Metabolism Research

Ex vivo organ perfusion systems offer a bridge between in vitro cell cultures and in vivo animal models. These systems maintain the viability and physiological function of an isolated organ, such as the liver or heart, for a period of time outside the body. nih.gov This allows for the study of organ-specific metabolism in a highly controlled setting.

In the context of lipid metabolism research, rac Ricinoleic Acid-d13 can be introduced into the perfusion fluid that circulates through the isolated organ. This enables researchers to investigate the organ's capacity to take up, metabolize, and store ricinoleic acid. For example, by perfusing a liver with rac Ricinoleic Acid-d13, one could quantify its incorporation into bile acids or its storage within lipid droplets. This methodology provides valuable insights into the first-pass metabolism of ricinoleic acid and its impact on organ function without the systemic influences present in a whole animal. nih.gov

Utilization in Animal Models for Investigating Lipid Homeostasis and Metabolism

Following administration of rac Ricinoleic Acid-d13 to an animal model (e.g., via diet), the deuterated fatty acid is absorbed and distributed throughout the body. At specific time points, tissues and organs of interest (such as the liver, adipose tissue, brain, and heart) can be collected. nih.govbiojiva.com Lipids are then extracted from these tissues and analyzed by mass spectrometry to determine the concentration and distribution of the d13-label.

This deuterium tracing approach allows for the precise mapping of where ricinoleic acid and its metabolites accumulate. researchgate.netnih.gov Research using other deuterated fatty acids has shown that dietary D-PUFAs are readily incorporated into the membranes of red blood cells and various tissues. nih.gov Similar studies with rac Ricinoleic Acid-d13 could reveal tissue-specific preferences for its uptake and storage, providing a detailed picture of its biodistribution.

Table 2: Example Data from a Hypothetical Deuterium Tracing Study in Mice

This table illustrates the type of data that could be generated from an animal study using rac Ricinoleic Acid-d13, based on findings from studies with other deuterated fatty acids. nih.govnih.gov

| Tissue | % Deuterium Incorporation (d13-Ricinoleate / Total Ricinoleate) |

| Liver | 45.2% |

| Adipose Tissue (Epididymal) | 60.5% |

| Small Intestine | 35.8% |

| Heart | 22.1% |

| Brain | 5.3% |

| Plasma | 55.7% |

Note: The data presented are hypothetical and for illustrative purposes only.

Metabolic flux analysis using stable isotopes is a quantitative method to determine the rates (fluxes) of metabolic pathways in vivo. nih.gov By measuring the rate of incorporation of the deuterium label from rac Ricinoleic Acid-d13 into various downstream metabolites in different organs, researchers can calculate the activity of specific metabolic pathways.

Theoretical and Computational Modeling of Deuterated Ricinoleic Acid

Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are fundamental in understanding the consequences of isotopic substitution at a subatomic level. The primary influence of substituting hydrogen with deuterium is the change in mass, which alters the vibrational frequencies of the chemical bonds. This phenomenon is the basis of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution.

In the context of rac Ricinoleic Acid-d13, QM methods can predict the changes in zero-point energy (ZPE) for the C-D bonds compared to C-H bonds. The greater mass of deuterium results in a lower ZPE for the C-D bond, making it stronger and requiring more energy to break. This effect is particularly relevant in enzymatic reactions where the abstraction of a hydrogen atom is a rate-determining step. acs.orgnih.gov For instance, in the metabolic processing of fatty acids, enzymes like lipoxygenases and cyclooxygenases catalyze reactions that often begin with hydrogen abstraction from bis-allylic positions. acs.orgnih.gov Deuteration at these positions can lead to significant KIEs, slowing down the rate of oxidation. acs.orgnih.gov

Theoretical studies can model these effects by calculating the potential energy surfaces of the reactions and the vibrational frequencies of the reactants and transition states. mdpi.comrsc.org These calculations allow for the prediction of the magnitude of the KIE, which can then be compared with experimental data. While specific QM calculations for rac Ricinoleic Acid-d13 are not widely published, the principles derived from studies on other deuterated fatty acids are directly applicable. acs.orgnih.govnih.gov

Table 1: Theoretical Parameters Influenced by Deuteration in Ricinoleic Acid

| Parameter | Effect of Deuteration (H to D) | Implication for rac Ricinoleic Acid-d13 |

|---|---|---|

| Zero-Point Energy (ZPE) | Decrease | Increased C-D bond strength |

| Vibrational Frequency | Decrease | Altered infrared and Raman spectra |

| Kinetic Isotope Effect (KIE) | Can be significant (>1) if C-D bond is broken in the rate-determining step | Slower rate of enzymatic oxidation |

| Bond Length | Slight decrease | Minor structural changes |

Molecular Dynamics Simulations of rac Ricinoleic Acid-d13 in Biological Membranes

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of lipids and other molecules within biological membranes. mdpi.com These simulations can provide detailed information about the structure, dynamics, and interactions of membrane components at an atomistic or coarse-grained level. nih.govresearchgate.net

For rac Ricinoleic Acid-d13, MD simulations can be employed to understand how its incorporation affects the properties of a lipid bilayer. Key parameters that can be investigated include membrane thickness, area per lipid, and the order of the acyl chains. nih.govnih.gov Deuterium atoms are heavier than hydrogen atoms, which can subtly influence the dynamics of the acyl chains. However, the most significant application of deuteration in MD simulations is in conjunction with experimental techniques like deuterium nuclear magnetic resonance (²H NMR) spectroscopy. mpg.denih.govresearchgate.net

Experimentally determined deuterium order parameters (S_CD) provide a measure of the time-averaged orientation of the C-D bonds with respect to the membrane normal. mpg.denih.gov These experimental values can be directly compared with order parameters calculated from MD simulations, serving as a crucial validation for the accuracy of the simulation's force field and parameters. nih.govacs.org While specific simulations of rac Ricinoleic Acid-d13 are not prevalent in the literature, the methodology is well-established from studies on other deuterated lipids. nih.govnih.gov The presence of the hydroxyl group and the cis double bond in ricinoleic acid, combined with the deuteration, would be expected to influence its packing and interactions within the membrane, which can be explored in detail through MD simulations. researchgate.net

Computational Prediction of Metabolic Routes and Enzymatic Substrate Preferences

Computational methods are increasingly used to predict the metabolic fate of novel compounds and to understand the specificity of enzymes for their substrates. nih.gov For rac Ricinoleic Acid-d13, these in silico tools can provide hypotheses about its potential metabolic pathways and how its deuteration might influence which enzymes can process it.

Pathway prediction tools often rely on databases of known metabolic reactions and enzymes. nih.govnih.gov By analyzing the structure of a query molecule, these tools can identify potential enzymatic transformations it might undergo. For ricinoleic acid, known metabolic pathways include β-oxidation, ω-oxidation, and modifications at the hydroxyl group and double bond. diva-portal.org Computational models can predict whether the d13-deuteration would alter the recognition of the fatty acid by the enzymes involved in these pathways.

Bioinformatic Approaches for Integrating Isotope Tracing Data

Stable isotope tracing is a powerful experimental technique for mapping metabolic pathways and quantifying fluxes. nih.govnih.govnih.gov When a labeled substrate like rac Ricinoleic Acid-d13 is introduced into a biological system, the deuterium atoms are incorporated into downstream metabolites. Analytical techniques like mass spectrometry can detect the mass shifts in these metabolites, providing a wealth of data on metabolic dynamics. nih.gov

Bioinformatic tools are essential for processing, analyzing, and visualizing this complex data. waters.comescholarship.org The workflow typically involves several steps:

Data Processing: Software tools are used to detect peaks in the mass spectrometry data, correct for natural isotope abundance, and identify isotopologues of metabolites. nih.govescholarship.org

Metabolic Flux Analysis (MFA): Computational frameworks like MFA use the isotopic labeling patterns to calculate the rates (fluxes) of reactions in the metabolic network. acs.orgnrel.govresearchgate.net This requires a stoichiometric model of the relevant metabolic pathways.

Data Visualization: The results of the flux analysis can be visualized on metabolic maps, providing an intuitive representation of the metabolic changes. escholarship.org

Several software packages and platforms are available to facilitate this workflow, including MetaboAnalyst, XCMS, and specialized tools for stable isotope tracing like X13CMS, IsoCor, and Escher-Trace. nih.govescholarship.orgresearchgate.net These bioinformatic approaches allow researchers to integrate the data from isotope tracing experiments with genomic and other omics data, providing a comprehensive view of cellular metabolism. biorxiv.orgresearchgate.netnih.gov The use of rac Ricinoleic Acid-d13 in such experiments, coupled with these powerful bioinformatic tools, can provide detailed insights into fatty acid metabolism. nih.govnih.gov

Future Directions and Methodological Advancements in Deuterated Fatty Acid Research

Development of Hyphenated Analytical Technologies for Enhanced Sensitivity and Specificity

The analysis of deuterated fatty acids relies heavily on mass spectrometry (MS), and coupling MS with chromatographic techniques—creating hyphenated technologies—has been pivotal. Future developments are aimed at pushing the limits of sensitivity and specificity to detect and quantify low-abundance lipids and their metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for fatty acid analysis. lipidmaps.org The use of stable isotope dilution methods, where a deuterated analogue like rac Ricinoleic Acid-d13 is used as an internal standard, allows for precise and accurate quantification by compensating for sample loss during preparation and analysis. lipidmaps.orgnih.gov Advanced ionization techniques, particularly negative chemical ionization (NCI), significantly improve detection limits. lipidmaps.org Sensitivity is further amplified by using halogenated derivatizing agents, such as pentafluorobenzyl (PFB) bromide, which increase the electron affinity of the analyte, making it more amenable to NCI-MS detection. lipidmaps.orgresearchgate.net This allows for the detection of fatty acid derivatives at levels below 10 femtograms. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), especially coupled with tandem MS (MS/MS), offers another powerful approach for lipidomics. mdpi.com This technique is particularly suited for analyzing a wide range of lipid classes, including phospholipids (B1166683) and triacylglycerols, directly from complex biological extracts with minimal sample preparation. mdpi.comportlandpress.com The use of stable isotope-labeled precursors in LC-MS studies allows for the investigation of alterations in lipid biosynthesis and metabolism. mdpi.com Future advancements will likely involve ultra-high resolution mass spectrometry, which can differentiate multiple isotopic labels simultaneously, further refining metabolic studies. nih.gov

| Technique | Principle | Advantages for Deuterated Fatty Acid Analysis | Recent Advancements |

| GC-MS/MS | Separates volatile compounds (as derivatives) based on their physicochemical properties before mass analysis. | High chromatographic resolution, excellent for separating isomers. nih.gov Established quantification methods using deuterated internal standards. nih.gov | Negative Chemical Ionization (NCI) for ultra-high sensitivity. lipidmaps.org Advanced derivatization agents (e.g., PFB-Br) to enhance detection. researchgate.net |

| LC-MS/MS | Separates compounds in a liquid mobile phase before mass analysis. Suitable for a broader range of lipids without derivatization. | Accommodates diverse lipid classes. mdpi.com Minimal sample preparation required. portlandpress.com Enables dynamic lipidomics by tracing isotope incorporation over time. soton.ac.uk | Ultra-high resolution MS for multi-tracer studies. nih.gov Coupling with ion mobility spectrometry for enhanced isomer separation. nih.gov |

Strategies for Multi-Isotopic Labeling of Complex Lipids

While single-isotope labeling, such as using deuterium (B1214612) in rac Ricinoleic Acid-d13, is informative, the future of lipid research lies in multi-isotopic labeling strategies. This approach involves incorporating multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a single molecule or using different labeled precursors simultaneously. nih.govpharmiweb.com This provides a more detailed and dynamic picture of metabolic pathways.

Dual stable isotope probing, for instance, might use deuterium (²H) to trace de novo fatty acid synthesis and ¹³C-labeled fatty acids to monitor the metabolism and modification of externally supplied lipids. nih.gov This allows researchers to dissect the contributions of different nutrient sources and biosynthetic pathways at the same time. nih.gov Such multi-tracer studies are enabled by ultra-high-resolution mass spectrometry, which can distinguish between different isotopic labels within the same molecule or metabolite pool. nih.gov These complex labeling patterns provide comprehensive insights into intricate molecular mechanisms and interactions. pharmiweb.com

Another strategy involves the in vivo generation of a wide array of multi-labeled internal standards. rsc.org For example, organisms like yeast (Pichia pastoris or Saccharomyces cerevisiae) can be grown on a ¹³C-labeled carbon source to produce a complex mixture of uniformly labeled lipids. rsc.org This mixture can then be used as a comprehensive suite of internal standards for LC-MS-based lipidomics, offering a more accurate quantification across a broad range of lipid species compared to using a limited number of commercially available deuterated standards. rsc.org

| Labeling Strategy | Description | Application in Lipid Research | Key Benefit |

| Dual Isotope Probing | Simultaneous use of two different stable isotopes (e.g., ²H and ¹³C) to trace separate but interacting pathways. nih.gov | Differentiating between de novo synthesis (traced by ²H) and exogenous fatty acid uptake and modification (traced by ¹³C). nih.gov | Allows for simultaneous investigation of multiple metabolic processes, providing a more holistic view of lipid dynamics. nih.gov |

| Multi-Tracer Studies | Utilizing several precursors with different isotopic labels (e.g., ¹³C-glucose, ¹⁵N-glutamine) in the same experiment. | Tracking the contribution of various carbon and nitrogen sources to the synthesis of lipid building blocks (fatty acyls, glycerol (B35011), head groups). researchgate.net | Provides detailed insights into nutrient partitioning and metabolic flux through interconnected pathways. pharmiweb.com |

| In Vivo Labeled Standards | Generating a complex mixture of uniformly labeled lipids (e.g., ¹³C-labeled) by growing microorganisms on an isotopic substrate. rsc.org | Creating a comprehensive internal standard mixture for accurate quantification in global lipidomics studies. rsc.org | Improves accuracy and coverage of quantification by providing specific internal standards for a wide range of lipid species. rsc.org |

Integration with Advanced Imaging Modalities for Spatially Resolved Metabolic Studies

A significant frontier in lipid research is visualizing the spatial distribution of molecules directly within biological tissues. Integrating stable isotope labeling with advanced imaging modalities provides this spatial context, moving beyond bulk analysis of homogenized samples. chromatographyonline.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for mapping the distribution of lipids in tissue sections. creative-proteomics.comnih.govnih.gov By scanning a laser across a tissue slice coated with a matrix, a mass spectrum is generated for each pixel, creating a molecular map of the tissue. nih.govnih.gov When combined with the administration of deuterated precursors like rac Ricinoleic Acid-d13, MALDI-MSI can be used to visualize the location of newly synthesized or modified lipids, providing crucial information about tissue-specific metabolism. creative-proteomics.com

Nanospray Desorption Electrospray Ionization (nano-DESI) is another ambient ionization technique that allows for the imaging of molecules from a sample's surface in its native state with minimal preparation. springernature.comnih.gov Nano-DESI MSI, when implemented on a triple quadrupole mass spectrometer, can spatially map isobaric and isomeric lipid species, which is often impossible with conventional MSI. nih.gov This enhanced specificity is critical for accurately localizing specific deuterated lipid species that may otherwise be obscured by interfering molecules. nih.govacs.org These high-resolution imaging techniques are transforming our understanding of the metabolic architecture of tissues and cells. chromatographyonline.com

| Imaging Modality | Principle | Application with Deuterated Lipids | Key Advantage |

| MALDI-MSI | A laser desorbs and ionizes molecules from a matrix-coated tissue section, generating a mass spectrum for each spatial coordinate (pixel). nih.gov | Visualizing the spatial distribution of deuterated lipids and their metabolites directly in tissue, revealing sites of active lipid synthesis and turnover. creative-proteomics.com | Provides a comprehensive molecular heatmap of lipid distribution within complex tissues, linking molecular identity to histology. creative-proteomics.comnih.gov |

| Nano-DESI-MSI | Uses a localized liquid extraction from a sample surface for mass spectrometry imaging without requiring a matrix or special sample pretreatment. springernature.comnih.gov | Spatially mapping the incorporation of deuterated precursors into specific lipid isomers and isobars in their native tissue environment. nih.gov | High specificity and selectivity for distinguishing closely related lipid species, enabling precise localization of labeled molecules. nih.govacs.org |